Cas no 1806068-65-4 (Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate)

Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate
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- インチ: 1S/C9H8BrF2NO3/c1-16-5(14)2-4-3-13-8(10)7(15)6(4)9(11)12/h3,9,15H,2H2,1H3
- InChIKey: NHLUJRTWMBZHHM-UHFFFAOYSA-N
- SMILES: BrC1=C(C(C(F)F)=C(C=N1)CC(=O)OC)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 255
- トポロジー分子極性表面積: 59.4
- XLogP3: 1.9
Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029061056-1g |
Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate |
1806068-65-4 | 97% | 1g |
$1,579.40 | 2022-04-01 |
Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate 関連文献
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetateに関する追加情報
Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate (CAS No. 1806068-65-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate, identified by its CAS number 1806068-65-4, is a highly versatile and significant compound in the realm of pharmaceutical chemistry. This pyridine derivative features a unique structural framework that makes it an invaluable intermediate in the synthesis of various bioactive molecules. The presence of both bromo and difluoromethyl substituents, along with a hydroxyl group and an acetic ester moiety, endows this compound with distinct reactivity patterns that are exploited in multiple synthetic pathways.
The compound's molecular structure, characterized by a pyridine core with functional groups strategically positioned, allows for diverse chemical transformations. These include nucleophilic aromatic substitution reactions, cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, and various condensation reactions that lead to the formation of more complex heterocyclic systems. Such reactivity makes Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate a cornerstone in the development of novel therapeutic agents.
In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors targeting intricate biological pathways. Among these, kinase inhibitors have garnered particular attention due to their role in modulating cellular signaling networks associated with cancer and inflammatory diseases. The pyridine scaffold found in Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate is particularly relevant in this context, as it serves as a privileged structure in medicinal chemistry. Researchers have leveraged this scaffold to design molecules with enhanced binding affinity and selectivity for kinase targets.
One notable application of this compound is in the synthesis of kinase inhibitors that exhibit potent activity against tyrosine kinases, which are overexpressed in many cancerous tissues. The bromo and difluoromethyl groups on the pyridine ring facilitate further functionalization, allowing chemists to introduce additional pharmacophores that improve pharmacokinetic properties such as solubility and metabolic stability. For instance, recent studies have demonstrated the utility of Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate in generating inhibitors that target Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell signaling and implicated in autoimmune disorders.
The hydroxyl group on the pyridine ring also plays a crucial role in modulating the electronic properties of the molecule. This functionality can participate in hydrogen bonding interactions with biological targets, thereby enhancing binding affinity. Additionally, the acetic ester moiety provides a handle for further derivatization through ester hydrolysis or transesterification reactions, allowing for the exploration of different chemical space.
Advances in computational chemistry have further accelerated the development of novel derivatives of Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate. Molecular modeling techniques, such as docking studies and quantum mechanical calculations, enable researchers to predict the binding modes of their designed compounds with high precision. This approach has been instrumental in optimizing lead structures for better efficacy and reduced toxicity. For example, computational studies have identified modifications to the substituents on the pyridine ring that enhance binding to specific kinase domains while minimizing off-target effects.
The demand for high-quality intermediates like Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate has also been driven by the increasing complexity of drug candidates being developed by pharmaceutical companies. As therapeutic targets become more sophisticated, so too do the molecular architectures required to modulate them effectively. The compound's versatility makes it an essential building block for synthesizing molecules with tailored properties for use in preclinical and clinical studies.
In conclusion, Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate (CAS No. 1806068-65-4) represents a critical component in modern pharmaceutical synthesis. Its unique structural features and reactivity profile make it indispensable for designing novel bioactive molecules, particularly kinase inhibitors targeting cancer and inflammatory diseases. As research continues to uncover new therapeutic opportunities, this compound will undoubtedly remain at the forefront of pharmaceutical innovation.
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